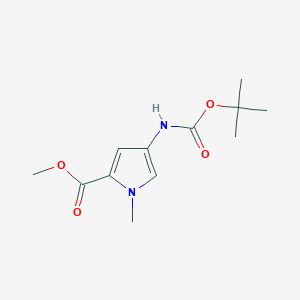

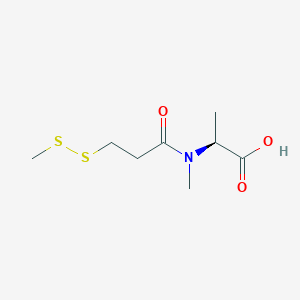

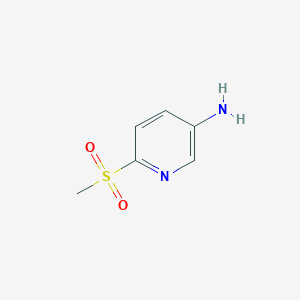

methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate

Overview

Description

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate (MBCAP) is an organic compound that belongs to the pyrrole-2-carboxylate family. It is an important intermediate in the synthesis of peptides and peptidomimetics, as well as a versatile reagent for the preparation of biologically active compounds. MBCAP has been used in a variety of scientific research applications, such as drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Applications in Chemistry

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate has been utilized in various chemical synthesis processes. For instance, it has been employed in the facile synthesis of deaza-analogues of the bisindole marine alkaloid Topsentin, showcasing its role in the development of potential anticancer compounds (Carbone et al., 2013). Additionally, its derivatives have been used in the synthesis of compounds like Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, demonstrating its versatility in chemical reactions (Porta et al., 1994).

Role in the Synthesis of Specific Compounds

This compound has been significant in the synthesis of specific molecules. For example, it played a crucial role in the synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester, a chiral unit in a novel cyclic depsipeptide with cytotoxic properties (Wang et al., 2013). It is also pivotal in the directed hydrogenation processes for the production of diastereomers of certain cyclopentanecarboxylic acid methyl esters (Smith et al., 2001).

Pharmaceutical Applications

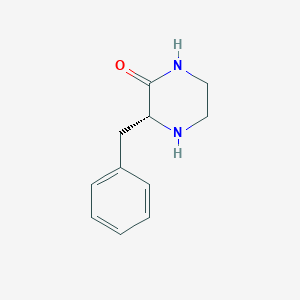

In the pharmaceutical industry, it has been an important intermediate in the synthesis of drugs like sitagliptin, a medication used for diabetes treatment. The synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a key intermediate in sitagliptin production, exemplifies this application (Zhang Xingxian, 2012).

Methodological Innovations in Organic Synthesis

This compound has been central to methodological advancements in organic synthesis. For instance, its use in the short synthesis of Pulchellalactam demonstrates its effectiveness in facilitating complex organic reactions (Hermet et al., 2006). Similarly, its derivatives have been involved in metallation processes, aiding in the regiocontrolled synthesis of other complex molecules (Thornton & Jarman, 1990).

Facilitating Complex Organic Reactions

Moreover, the compound is useful in reactions like the Hofmann rearrangement, as seen in the synthesis of Methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, which tolerates a variety of functional groups (Crane et al., 2011). It also plays a role in the spiroheterocyclization of related pyrrole-2-carboxylates, further highlighting its utility in synthesizing complex organic structures (Silaichev et al., 2012).

Mechanism of Action

Target of Action

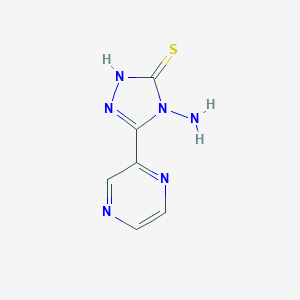

Similar compounds have been found to interact withCaspase-3 , a protein in humans . Caspase-3 is a crucial mediator of programmed cell death, or apoptosis .

Mode of Action

It’s known that the compound belongs to the class of organic compounds known asgamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .

Biochemical Pathways

Compounds of similar structure have been used in the synthesis of dipeptides , suggesting a potential role in protein synthesis or modification.

Result of Action

Given its potential interaction with caspase-3 , it may influence processes such as apoptosis, which is a form of programmed cell death.

properties

IUPAC Name |

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)13-8-6-9(10(15)17-5)14(4)7-8/h6-7H,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUISTFIATJPTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463074 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate | |

CAS RN |

126092-96-4 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)

![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)